N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S3/c1-24-17-19-12-4-2-10(8-14(12)26-17)18-16(21)15-7-9-6-11(20(22)23)3-5-13(9)25-15/h2-8H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOYMKMNDBNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step reactionsThe nitrobenzo[b]thiophene moiety is then synthesized separately and coupled with the benzothiazole derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and benzo[b]thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the nitro group yields amines .
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with several analogs documented in the evidence, particularly:
- Benzo[d]thiazole derivatives (e.g., compounds 7q–7t from ), which feature chloro-pyridinyl, thiazolyl, or pyrimidinyl substituents.
- Thiophene carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide from ), which include nitro groups and aromatic amide linkages.
Key differences include :
- Substituent effects: The methylthio group in the target compound may enhance lipophilicity compared to the methoxy or chloro groups in analogs like 7q (N-(2-(2-chloropyridin-4-ylamino)benzo[d]thiazol-6-yl)-2-methoxybenzamide) .
- Nitro group placement : The 5-nitrobenzo[b]thiophene moiety in the target compound contrasts with the 2-nitroaniline-derived carboxamides in . This could influence electronic properties and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
Table 1: Comparison of Physicochemical Properties
Table 3: Inferred Bioactivity Comparison
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Key characteristics include:
- Methylthio group : Enhances lipophilicity and may influence biological interactions.
- Nitro group : Often associated with biological activity, including anticancer properties.
- Benzothiazole and benzo[b]thiophene rings : Known for their roles in various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, benzothiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Induces apoptosis |
| 7e | SW620 | 4.3 | Induces apoptosis |
| 7e | A549 | 44 | Induces apoptosis |
| 7e | HepG2 | 48 | Induces apoptosis |
The compound 7e , a related derivative, exhibited potent anticancer activity across multiple human cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance efficacy against tumors .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : It is studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Inhibition of MAO can lead to increased levels of neurotransmitters, providing therapeutic benefits in these conditions.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for biological evaluation. The compound has been characterized using techniques such as NMR and HRMS to confirm its structure .
Case Studies
- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds demonstrated significant activity against various cancer cell lines with IC50 values indicating strong potency .
- Neuroprotective Effects : Research has indicated potential neuroprotective effects through MAO inhibition, suggesting applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical route involves:
Core Intermediate Formation : Sulfur-directed lithiation of benzo[d]thiazole derivatives followed by nucleophilic coupling with activated carbonyl reagents (e.g., isocyanates or acid chlorides) to form the carboxamide backbone .
Functionalization : Introduction of the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
Methylthio Group Installation : Thioether formation using methyl disulfide or methylthiolate nucleophiles in polar aprotic solvents (e.g., DMF) .
- Key Characterization : IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 7.0–8.5 ppm), and mass spectrometry (M⁺ peaks) confirm structural integrity .
Q. How does the carboxamide group influence the compound’s reactivity under acidic or basic conditions?
- Methodological Answer : The carboxamide moiety undergoes hydrolysis under strong acidic (e.g., HCl, reflux) or basic (e.g., NaOH, 80°C) conditions, yielding benzo[b]thiophene-2-carboxylic acid and 6-amino-2-(methylthio)benzo[d]thiazole. Kinetic studies show faster hydrolysis in basic media due to nucleophilic attack by hydroxide ions .
- Mitigation Strategies : Stabilize the carboxamide by using electron-withdrawing substituents (e.g., nitro groups) or steric hindrance to reduce hydrolysis rates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?
- Methodological Answer :
- Step-Specific Optimization :
Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance regioselectivity. Yields improve from ~60% to >85% with optimized ligand-to-metal ratios .
Protection/Deprotection : Employ 4-methoxybenzyl (PMB) groups for amine protection, removed via TFA/CH₂Cl₂ (1:1) to minimize side reactions .
- Solvent/Temperature : Polar solvents (e.g., acetonitrile) at reflux (80–100°C) enhance reaction rates, while cryogenic conditions (−78°C) control exothermic steps .
Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to targets like kinases or DNA topoisomerases .
- Structural Modifications : Compare analogs (e.g., replacing nitro with methoxy groups) to isolate structure-activity relationships (SAR) .
Q. How can crystallographic data clarify discrepancies in proposed molecular geometries?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., dihedral angles between benzo[d]thiazole and benzo[b]thiophene rings) to validate computational models (DFT) .
- Packing Analysis : Identify non-classical interactions (C–H⋯O/S) that stabilize crystal lattices and influence solubility .
Q. What strategies address low bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance membrane permeability .
- Formulation Optimization : Use nanocarriers (e.g., liposomes) or co-solvents (PEG-400) to improve aqueous solubility .
- Metabolic Stability : Assess hepatic clearance via microsomal assays (e.g., rat liver microsomes) to guide structural tweaks .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on nitro group reactivity during functionalization?
- Methodological Answer :
- Electrophilic vs. Radical Pathways : Nitro groups undergo electrophilic substitution in electron-rich aromatic systems but participate in radical reactions (e.g., photochemical nitration) in non-polar media. Controlled experiments with radical scavengers (TEMPO) can clarify dominant pathways .
- Competing Reactions : Monitor byproducts (e.g., dinitro derivatives) via HPLC-MS to identify competing mechanisms .
Q. Why do similar analogs show divergent biological activities despite minor structural differences?
- Methodological Answer :
- Conformational Analysis : Use NOESY NMR or molecular docking to compare bioactive conformers. For example, a methylthio group at C2 vs. C6 alters steric interactions with target proteins .
- Electronic Effects : DFT calculations (e.g., HOMO-LUMO gaps) reveal how electron-withdrawing nitro groups modulate charge distribution and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
